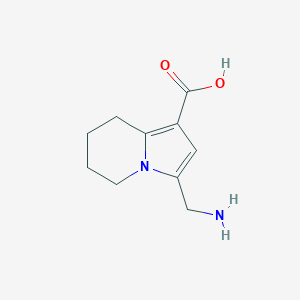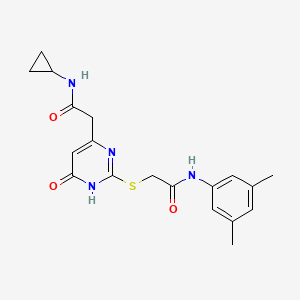![molecular formula C23H19ClN6O2S B2848686 N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206990-16-0](/img/no-structure.png)
N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O2S and its molecular weight is 478.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Properties
- A study by Fadda et al. (2017) focused on synthesizing various heterocycles, including pyrazolo and triazolo derivatives, to assess their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anti-Microbial Activities
- Saravanan et al. (2010) synthesized novel thiazole derivatives by incorporating pyrazole moiety and evaluated their anti-bacterial and anti-fungal activities, showcasing the potential of these compounds in antimicrobial applications (Saravanan et al., 2010).
Structural and Synthesis Studies
- The synthesis and base-catalyzed ring transformation of similar compounds were explored by Sápi et al. (1997), providing insights into the chemical behavior and potential applications of these derivatives (Sápi et al., 1997).
- Fedotov et al. (2022) studied the synthesis and properties of pyrazolo and triazolo derivatives, highlighting their chemical modification possibilities and pharmacological potential (Fedotov et al., 2022).
Potential in Insecticidal and Biochemical Research
- Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds, including pyrazolo and triazolo derivatives, to investigate their insecticidal properties against Spodoptera littoralis (Soliman et al., 2020).
Applications in Coordination Chemistry and Antioxidant Activity
- Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives and studied their coordination complexes for antioxidant activity, demonstrating the compound's relevance in coordination chemistry (Chkirate et al., 2019).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 2-chlorobenzylamine with 2-bromoacetic acid to form N-(2-chlorobenzyl)-2-bromoacetamide. This intermediate is then reacted with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-bromoacetic acid", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "base" ], "Reaction": [ "Step 1: React 2-chlorobenzylamine with 2-bromoacetic acid in the presence of a base to form N-(2-chlorobenzyl)-2-bromoacetamide.", "Step 2: React N-(2-chlorobenzyl)-2-bromoacetamide with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
CAS No. |
1206990-16-0 |
Molecular Formula |
C23H19ClN6O2S |
Molecular Weight |
478.96 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-32-17-8-6-15(7-9-17)19-12-20-22-26-27-23(29(22)10-11-30(20)28-19)33-14-21(31)25-13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,31) |
InChI Key |
ZVGPOCOSCKJUFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5Cl)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



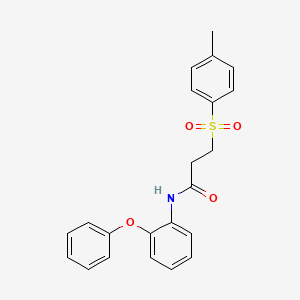
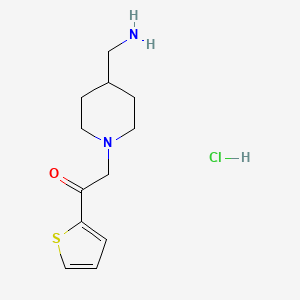
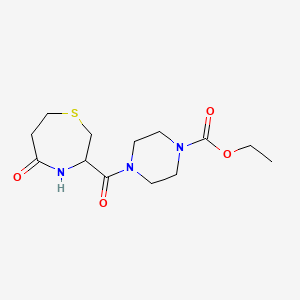
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848608.png)
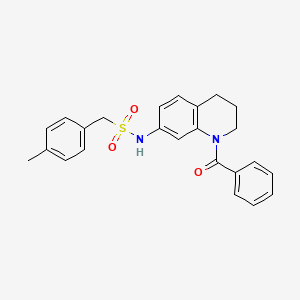
![1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2848613.png)
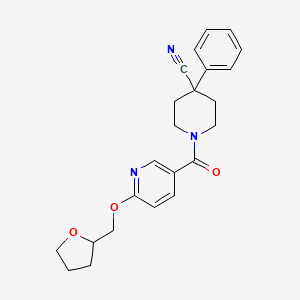
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2848618.png)

![ethyl 4-[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2848623.png)
